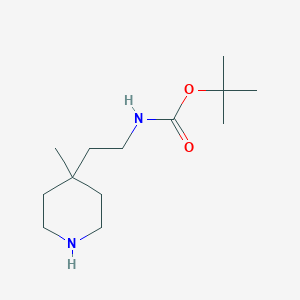![molecular formula C7H6IN3 B8025569 5-Iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B8025569.png)
5-Iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine
Übersicht
Beschreibung
5-Iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine is a halogenated heterocyclic aromatic organic compound It belongs to the pyrrolo[2,3-d]pyrimidine family, which is known for its diverse biological and chemical properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of Pyrrolo[2,3-d]pyrimidine Core: The core structure is synthesized through a cyclization reaction involving a suitable precursor, such as a substituted pyrimidinone.
Methylation: The methylation of the 7-position is performed using methylating agents like methyl iodide or dimethyl sulfate.
Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up to produce larger quantities. This involves optimizing reaction conditions, such as temperature, pressure, and reaction time, to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Analyse Chemischer Reaktionen
Types of Reactions: 5-Iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can be performed using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles like amines or alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, and acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, and methanol.
Substitution: Amines, alcohols, and solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyrrolo[2,3-d]pyrimidines with various functional groups.
Wissenschaftliche Forschungsanwendungen
5-Iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine has found applications in various scientific research areas:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It is used in the study of biological systems, particularly in the investigation of enzyme inhibitors and receptor binding.
Medicine: It has potential therapeutic applications, including the development of kinase inhibitors for cancer treatment.
Industry: It is utilized in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
5-Iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine is structurally similar to other halogenated pyrrolo[2,3-d]pyrimidines, such as 4-chloro-5-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine and 4-bromo-5-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine. These compounds share similar properties but differ in their halogen substituents, which can affect their reactivity and biological activity. The presence of iodine in this compound enhances its potency and selectivity compared to its chloro- and bromo-substituted counterparts.
Vergleich Mit ähnlichen Verbindungen
4-Chloro-5-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine
4-Bromo-5-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine
4-Fluoro-5-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine
Eigenschaften
IUPAC Name |
5-iodo-7-methylpyrrolo[2,3-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6IN3/c1-11-3-6(8)5-2-9-4-10-7(5)11/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWMGDQPJNFDJFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CN=CN=C21)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6IN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Bis[[dimethylsilyloxy(dimethyl)silyl]oxy]-dimethylsilane](/img/structure/B8025498.png)


![9-Boc-5-oxa-2,9-diazaspiro[3.6]decane](/img/structure/B8025522.png)
![5-Chloro-7-methyl-3H-imidazo[4,5-B]pyridine](/img/structure/B8025526.png)
![TERT-BUTYL (1S,4R,6R)-6-HYDROXY-2-AZABICYCLO[2.2.1]HEPTANE-2-CARBOXYLATE](/img/structure/B8025532.png)

![Tert-butyl (1S,2R,5S)-2-amino-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B8025554.png)


![tert-Butyl 2-azaspiro[4.4]non-7-ene-2-carboxylate](/img/structure/B8025568.png)
![2-Chloro-6-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B8025573.png)
![5-Methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carbonitrile](/img/structure/B8025585.png)
